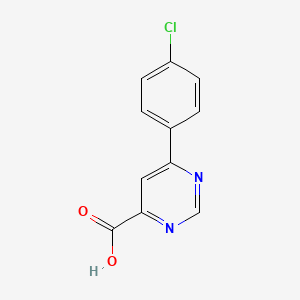

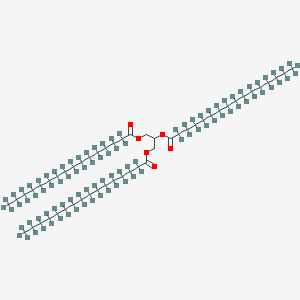

![molecular formula C13H16N2S B1427848 Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine CAS No. 933692-87-6](/img/structure/B1427848.png)

Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine

Vue d'ensemble

Description

“Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

Synthesis and Bioactivity

Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine and its derivatives have been extensively studied for their synthesis and biological activities. The compound has been used as a precursor or intermediate in the synthesis of various heterocyclic compounds. For instance, its derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing effectiveness against a range of microbial strains (Rajanarendar, Karunakar, & Srinivas, 2004), (Patel & Patel, 2017). Similar studies have focused on synthesizing and assessing the bioactivity of thiazole and its fused derivatives, often revealing significant antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Antimicrobial and Anticancer Activities

Research has also delved into synthesizing novel compounds using this chemical as a backbone and testing their antimicrobial and anticancer activities. Some studies have reported the synthesis of compounds like 5-Arylazothiazole and Pyrazolo[1,5-a] Pyrimidine derivatives containing the thiazole moiety and testing them for antimicrobial activity against various strains (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010). Other studies have synthesized and tested the anticancer activity of thiazol-4-amine derivatives against human cancer cell lines, highlighting their potential in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Analytical and Synthetic Studies

Further studies have explored the synthetic routes and analysis of compounds related to this compound. Research has focused on the synthesis of enantiomerically pure compounds and their cycloaddition reactions, providing insight into the stereochemistry and reactivity of these molecules (Gebert & Heimgartner, 2002). Additionally, studies involving the synthesis and characterization of carbazole derivatives have been conducted, revealing their potential antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).

Orientations Futures

Thiazole derivatives have been found to have diverse biological activities, making them a promising scaffold for the development of new drugs . Future research could focus on designing and developing different thiazole derivatives, including “Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine”, to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Mécanisme D'action

Target of Action

Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds Thiazole derivatives have been reported to exhibit antimicrobial activity against various strains of bacteria .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . These interactions often involve the inhibition or activation of enzymes, receptors, or other proteins .

Biochemical Pathways

This compound, like other thiazole derivatives, may influence various biochemical pathways. Thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may have similar effects.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Propriétés

IUPAC Name |

N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-9(14-3)12-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTLZINVBRVVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

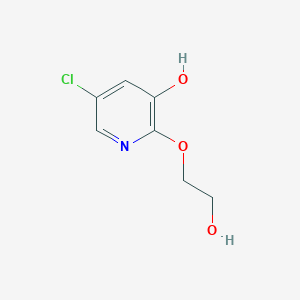

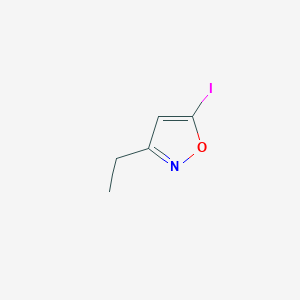

![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)

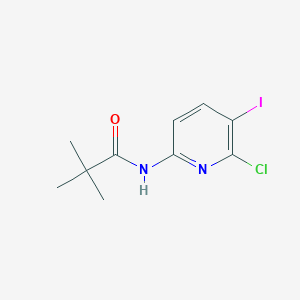

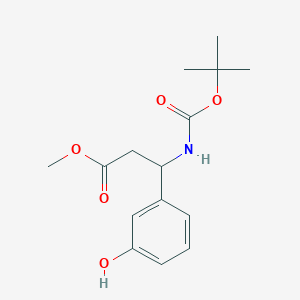

![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)

![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)

![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)

![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)

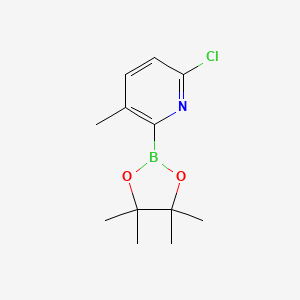

![Trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazol-1-yl]methoxy]ethyl]silane](/img/structure/B1427784.png)

![N-(3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1427786.png)